4-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-(6-nitro-1,3-benzothiazol-2-yl)butanamide
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Overview
Description
4-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-(6-nitro-1,3-benzothiazol-2-yl)butanamide is a synthetic organic compound that belongs to the class of pyrazole derivatives These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-(6-nitro-1,3-benzothiazol-2-yl)butanamide typically involves multi-step organic reactions. One possible route could involve the following steps:
Formation of the Pyrazole Ring: Starting with a suitable diketone, the pyrazole ring can be formed through a cyclization reaction with hydrazine.
Nitration: The pyrazole derivative can then be nitrated using a mixture of concentrated nitric and sulfuric acids to introduce the nitro group.
Formation of Benzothiazole: The benzothiazole moiety can be synthesized from o-aminothiophenol and a suitable aldehyde or ketone.
Coupling Reaction: The final step involves coupling the pyrazole and benzothiazole derivatives through an amide bond formation using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of such compounds would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro groups in the compound can undergo reduction to form amino derivatives.
Reduction: The compound can be reduced using hydrogenation or other reducing agents to form corresponding amines.
Substitution: The nitro groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst, lithium aluminum hydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products
Amino Derivatives: Formed through reduction of nitro groups.
Substituted Derivatives: Formed through nucleophilic substitution reactions.
Scientific Research Applications
Chemistry
The compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it valuable in synthetic organic chemistry.
Biology
In biological research, derivatives of pyrazole and benzothiazole are often studied for their potential as enzyme inhibitors, antimicrobial agents, and anticancer compounds.
Medicine
Industry
In the industrial sector, such compounds can be used in the development of new materials, including polymers and dyes, due to their unique electronic properties.
Mechanism of Action
The mechanism of action of 4-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-(6-nitro-1,3-benzothiazol-2-yl)butanamide would depend on its specific application. In medicinal chemistry, it could act by binding to specific enzymes or receptors, thereby modulating their activity. The nitro and benzothiazole groups may play a crucial role in its interaction with biological targets.
Comparison with Similar Compounds
Similar Compounds
4-(3,5-dimethyl-1H-pyrazol-1-yl)butanamide: Lacks the nitro and benzothiazole groups.
N-(6-nitro-1,3-benzothiazol-2-yl)butanamide: Lacks the pyrazole ring.
Uniqueness
The presence of both pyrazole and benzothiazole moieties, along with nitro groups, makes 4-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-(6-nitro-1,3-benzothiazol-2-yl)butanamide unique. This combination of functional groups can impart distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C16H16N6O5S |
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Molecular Weight |
404.4 g/mol |
IUPAC Name |
4-(3,5-dimethyl-4-nitropyrazol-1-yl)-N-(6-nitro-1,3-benzothiazol-2-yl)butanamide |
InChI |
InChI=1S/C16H16N6O5S/c1-9-15(22(26)27)10(2)20(19-9)7-3-4-14(23)18-16-17-12-6-5-11(21(24)25)8-13(12)28-16/h5-6,8H,3-4,7H2,1-2H3,(H,17,18,23) |
InChI Key |
HVXKLSWTDZZJHU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1CCCC(=O)NC2=NC3=C(S2)C=C(C=C3)[N+](=O)[O-])C)[N+](=O)[O-] |
Origin of Product |
United States |
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